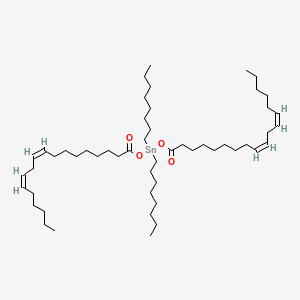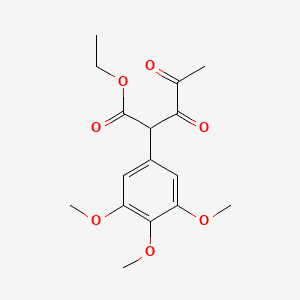
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is an organic compound with a complex structure that includes a valerate ester, a dioxo group, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate typically involves multiple steps. One common method includes the esterification of 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,4-dioxo-3-(3,4-dimethoxyphenyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxybenzyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)butyrate
Uniqueness
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
71989-94-1 |
|---|---|
Formule moléculaire |
C16H20O7 |
Poids moléculaire |
324.32 g/mol |
Nom IUPAC |
ethyl 3,4-dioxo-2-(3,4,5-trimethoxyphenyl)pentanoate |
InChI |
InChI=1S/C16H20O7/c1-6-23-16(19)13(14(18)9(2)17)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |
Clé InChI |
QZNGZWLGQPRBFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



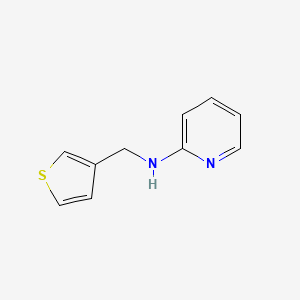

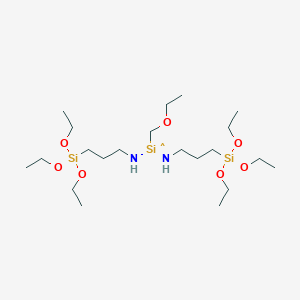
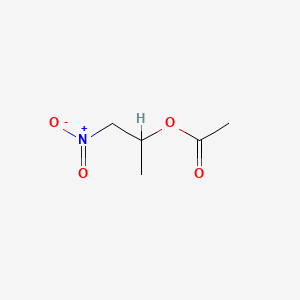
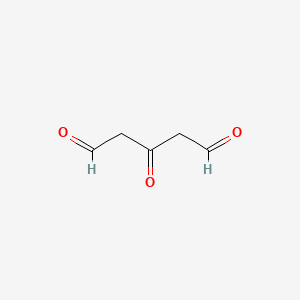
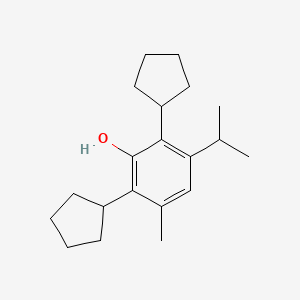
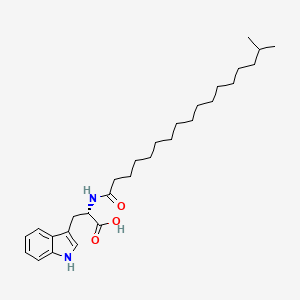
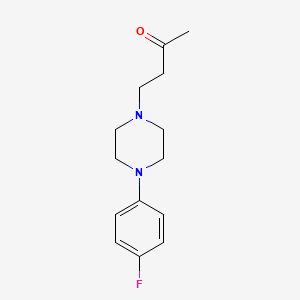
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)

